A Technical Guide to 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane (10F-BAPF)
A Technical Guide to 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane (10F-BAPF)
An In-depth Whitepaper for Researchers and Materials Scientists
Executive Summary
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane, herein referred to as 10F-BAPF, is a highly fluorinated bisphenol monomer engineered for advanced material applications. As a structural analog of Bisphenol A (BPA) and Bisphenol AF (BAPF), it incorporates ten fluorine atoms—six on the hexafluoroisopropylidene bridge and four on the aromatic rings. This extensive fluorination imparts a unique combination of properties, including enhanced thermal stability, superior chemical resistance, a lower dielectric constant, and increased acidity of the phenolic protons. These characteristics make 10F-BAPF a critical building block for high-performance polymers such as polycarbonates, polyesters, and polyimides, which are sought after in the aerospace, microelectronics, and specialty optics industries. This guide provides a comprehensive overview of its chemical properties, a scientifically grounded synthesis protocol, predicted analytical characterizations, and a discussion of its primary applications.
Compound Identification and Structure
Overview
10F-BAPF belongs to a class of specialty monomers used to create fluoropolymers. The strategic placement of fluorine atoms on both the aliphatic bridge and the aromatic rings passivates the molecule against oxidative and chemical degradation while significantly altering its electronic and physical properties compared to its non-fluorinated counterparts.
Chemical Structure
The molecule consists of a central hexafluoroisopropylidene group linking two 2,6-difluorophenol units at the para position relative to the hydroxyl groups.
Detailed Experimental Protocol (Synthesis)
Causality: This protocol is based on established methods for synthesizing the closely related Bisphenol AF, where hexafluoroacetone is condensed with phenol. [1]The use of 2,6-difluorophenol as the starting material is the logical adaptation to produce the target compound. [2]Anhydrous HF is the industrial catalyst of choice due to its high activity and role as a solvent.
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Reactor Setup: A high-pressure, corrosion-resistant autoclave (e.g., Hastelloy-C) is charged with anhydrous hydrogen fluoride (HF) under an inert atmosphere (N₂ or Ar) and cooled to 0-5 °C.
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Reactant Addition: 2,6-Difluorophenol (2.1 equivalents) is slowly added to the HF with stirring. The mixture is stirred until a homogenous solution is formed.
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Condensation Reaction: Hexafluoroacetone (1.0 equivalent) is bubbled into the solution at a controlled rate, maintaining the temperature below 10 °C to manage the exothermic reaction.
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Reaction Progression: After the addition is complete, the reactor is sealed and the temperature is gradually raised to 80-100 °C. The reaction is maintained at this temperature for 12-24 hours under constant agitation.
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Work-up: The reactor is cooled, and the excess HF is carefully vented and neutralized. The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining acid and unreacted phenol.
Purification Protocol
Trustworthiness: Purity is paramount for polymerization-grade monomers. This self-validating protocol uses recrystallization, a standard and effective method, with purity confirmed by melting point analysis and chromatography.
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Recrystallization: The crude 10F-BAPF is recrystallized from a suitable solvent system, such as a toluene/heptane mixture. The crude solid is dissolved in hot toluene, and heptane is added until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.
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Isolation: The resulting crystals are collected by filtration, washed with cold heptane, and dried under vacuum at 80-100 °C.
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Purity Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point. A sharp melting point indicates high purity.
Predicted Spectroscopic & Analytical Characterization
While specific spectra for 10F-BAPF are not publicly available, its structure allows for a reliable prediction of its key spectral features.
| Technique | Predicted Spectral Features |
| ¹H NMR | ~7.0-7.5 ppm: A triplet corresponding to the two equivalent aromatic protons (CH). The triplet arises from coupling to the two adjacent fluorine atoms. ~5.0-6.0 ppm: A broad singlet for the two hydroxyl protons (OH). The exact shift is dependent on solvent and concentration. |
| ¹³C NMR | ~125 ppm (quartet): CF₃ carbons, split by the three attached fluorine atoms. ~115 ppm (triplet): Aromatic CH carbons, split by the adjacent C-F bond. Other aromatic carbons (C-F, C-OH, C-C(CF₃)₂): Complex signals between 130-160 ppm with characteristic C-F couplings. ~65 ppm (septet): Quaternary central carbon C(CF₃)₂, split by the six fluorine atoms of the two CF₃ groups. |
| ¹⁹F NMR | Two distinct signals are expected: ~ -65 to -70 ppm: A singlet for the six equivalent fluorine atoms of the two CF₃ groups. ~ -130 to -140 ppm: A signal for the four equivalent fluorine atoms on the aromatic rings. |
| FT-IR (cm⁻¹) | 3600-3200 (broad): O-H stretching of the hydroxyl group. 1600-1450: C=C aromatic ring stretching. 1300-1100 (strong): C-F stretching vibrations from both the CF₃ groups and the aromatic C-F bonds. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z = 406. Characteristic fragmentation would involve the loss of CF₃ (m/z = 69) and cleavage at the central C-C bond. |
Applications in Materials Science
The primary and most significant application of 10F-BAPF is as a specialty monomer for creating high-performance fluorinated polymers.
Monomer for Advanced Polycarbonates
10F-BAPF can be used to synthesize polycarbonates with superior properties compared to those made from BPA. The synthesis is typically a phosgene-free melt transesterification process using diphenyl carbonate (DPC). [3][4] Causality: The incorporation of 10F-BAPF into the polymer backbone yields materials with:
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High Glass Transition Temperature (Tg): The rigid, bulky C(CF₃)₂ group restricts chain mobility.
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Low Dielectric Constant: The high electronegativity and low polarizability of fluorine atoms reduce the overall dielectric constant, making these materials suitable for microelectronics.
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Enhanced Optical Properties: Fluorination can lead to a lower refractive index and high transparency, useful for optical lenses and fibers.
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Superior Chemical and UV Resistance: The strong C-F bonds protect the polymer from degradation by chemicals, solvents, and UV radiation.
Other Potential Polymer Systems
Beyond polycarbonates, 10F-BAPF is a valuable monomer for other polymer classes:
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Polyesters and Co-polyesters: Reacted with diacid chlorides (e.g., terephthaloyl chloride) to form highly stable, low-moisture-uptake polyesters.
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Polyimides: While not a diamine itself, it can be chemically modified into a diamine monomer for use in polyimides, which are known for their exceptional thermal stability and mechanical strength. [5]* Polyethers: The acidic hydroxyl groups facilitate nucleophilic substitution reactions to form poly(aryl ether)s.
Safety, Handling, and Storage
Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane (CAS 114611-30-2) is not readily available in public databases. The following recommendations are based on general principles for handling specialty aromatic fluorine compounds and data from structurally similar chemicals. The toxicological properties have not been fully investigated. [6]
Hazard Identification
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Eye Contact: May cause serious eye irritation. [6]* Skin Contact: May cause skin irritation upon prolonged contact. [6]* Inhalation: May cause respiratory tract irritation if inhaled as a dust. [6]* Ingestion: May be harmful if swallowed.
Handling & Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize dust exposure. [6]Eyewash stations and safety showers should be readily accessible.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.
Storage Recommendations
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents, strong bases, and incompatible substances. [5]
References
- Google Patents. (n.d.). US4346211A - Copolycarbonates prepared with 2,2'-bis(p-hydroxyphenyl) 1,1,1,3,3,3-hexafluoropropane.
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Kluwer Academic Publishers. (2018). Polycarbonates - synthesis, properties and environmental impact. Retrieved from repozytorium.biblos.pk.edu.pl. [Link]
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Taylor & Francis Group. (2000). Synthesis of Polycarbonates. Retrieved from taylorfrancis.com. [Link]
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MDPI. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. Retrieved from mdpi.com. [Link]
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European Patent Office. (2016). EP 2730618 B1 - Process for producing polycarbonate compositions. Retrieved from data.epo.org. [Link]
Sources
- 1. US4346211A - Copolycarbonates prepared with 2,2'-bis(p-hydroxyphenyl) 1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. derthon.com [derthon.com]
Hexafluoroisopropylidene bridge and two fluorine atoms on each p-hydroxyphenyl group.
